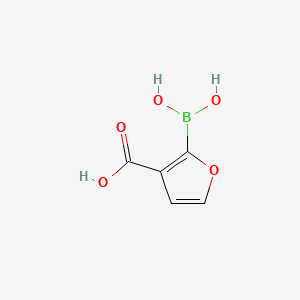

![molecular formula C10H8ClF4NO B1463730 2-クロロ-N-{[4-フルオロ-2-(トリフルオロメチル)フェニル]メチル}アセトアミド CAS No. 1311314-95-0](/img/structure/B1463730.png)

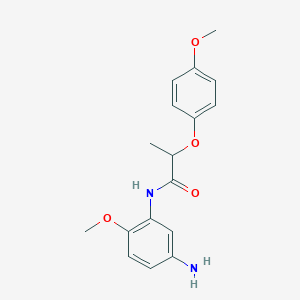

2-クロロ-N-{[4-フルオロ-2-(トリフルオロメチル)フェニル]メチル}アセトアミド

概要

説明

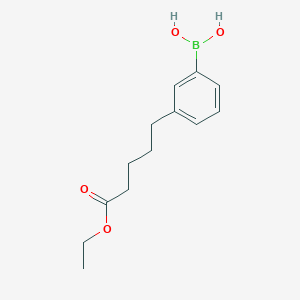

“2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . It is a substituted benzoic acid derivative .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The key step in the preparation of saflufenacil, an analog of the compound, involved the reaction between a substituted aniline and an oxazinone .Molecular Structure Analysis

The molecular structure of “2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” can be represented by the SMILES stringCC(=O)Nc1ccc(cc1Cl)C(F)(F)F . The empirical formula is C9H7ClF3NO and the molecular weight is 237.61 . Physical and Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Klebsiella pneumoniaeに対する抗菌活性

この化合物は、様々な地域社会感染症や院内感染症の原因となる病原体であるKlebsiella pneumoniaeに対して、抗菌剤としての可能性を示しています . 分子中の塩素原子の存在は、この活性を向上させており、標的酵素の部位で分子を安定化させる可能性があります .

ペニシリン結合タンパク質に対する潜在的な作用

この物質は、ペニシリン結合タンパク質に作用し、細胞溶解を促進する可能性があります . これは、特に抗生物質耐性菌の増加を考慮すると、新たな抗菌薬開発における重要なブレークスルーとなる可能性があります。

in vitro毒性分析

この化合物の予備的なin vitro毒性分析では、良好な結果が得られています . これは、この化合物が将来のin vivo毒性試験に安全である可能性を示唆しており、これは新薬開発に必要です .

薬物動態プロファイル

この化合物は、経口使用に適した良好なパラメータを示す、優れた薬物動態プロファイルを示しています . これは、薬物の投与量、投与経路、および潜在的な副作用に影響を与えるため、薬物開発において重要な要素です。

他の抗菌薬との併用

研究によると、この化合物は、他の抗菌薬と併用した場合、その効果を最適化できることが示されています . 例えば、シプロフロキサシンやセフェピムとの併用では相加効果、セフタジジムとの併用では無差別の効果、メロペネムやイミペネムとの併用では相乗効果を示しました .

将来の臨床使用の可能性

抗菌活性、良好な毒性プロファイル、優れた薬物動態特性、他の抗菌薬の効果を高める可能性を考えると、この化合物は将来の臨床使用に有望です . この可能性を分析するために、さらなる研究が必要です .

Safety and Hazards

作用機序

Target of Action

Similar compounds with trifluoromethyl groups are known to be used in the agrochemical and pharmaceutical industries .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The specific pathway depends on the degree of substitution at the benzylic position .

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, particularly in the context of agrochemical and pharmaceutical applications .

Result of Action

Similar compounds are known to have various effects, particularly in the context of agrochemical and pharmaceutical applications .

Action Environment

The action, efficacy, and stability of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or substances .

生化学分析

Biochemical Properties

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular response to external stimuli.

Molecular Mechanism

At the molecular level, 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence cellular processes. The compound’s effects on metabolic flux and metabolite levels are important for understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for understanding its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(12)3-8(6)10(13,14)15/h1-3H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWDZDMRIGQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162448 | |

| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311314-95-0 | |

| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

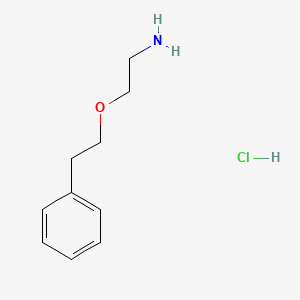

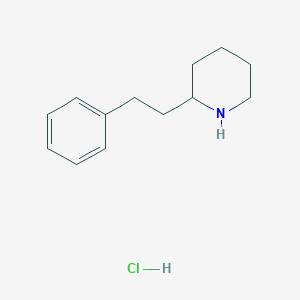

![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)

![2-(Chloromethyl)-1-propyl-1H-imidazo-[4,5-c]pyridine hydrochloride](/img/structure/B1463656.png)